molecular formula C21H15NO B11994931 (1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one CAS No. 6639-01-6

(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one

Cat. No.: B11994931
CAS No.: 6639-01-6
M. Wt: 297.3 g/mol
InChI Key: VDSRBJZXQATJGL-UHFFFAOYSA-N
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Description

1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is an organic compound that features a naphthalene backbone with an iminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL typically involves the condensation of 2-naphthaldehyde with 2-naphthylamine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.

    Reduction: Formation of 1-(naphthalen-2-ylmethyl)-naphthalen-2-amine.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(NAPHTHALEN-2-YLIMINOMETHYL)-NAPHTHALEN-2-OL is unique due to its dual naphthalene structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, distinguishing it from other naphthalene or indole derivatives.

Properties

CAS No.

6639-01-6

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

1-(naphthalen-2-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C21H15NO/c23-21-12-10-16-6-3-4-8-19(16)20(21)14-22-18-11-9-15-5-1-2-7-17(15)13-18/h1-14,23H

InChI Key

VDSRBJZXQATJGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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